2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol
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Overview
Description
2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol is a spirocyclic compound characterized by a unique structural motif where a cyclopropane ring is fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Spirocyclization: The cyclopropane ring is introduced through a spirocyclization reaction. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst like rhodium or copper.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The isoquinoline ring can undergo reduction to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can enhance the binding affinity and selectivity of drug candidates for their biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique mechanical and chemical properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance the compound’s ability to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,1’-indoline]: Another spirocyclic compound with a cyclopropane ring fused to an indoline moiety.
Spiro[cyclopropane-1,1’-tetrahydroisoquinoline]: Similar to the target compound but with a tetrahydroisoquinoline core.
Spiro[cyclopropane-1,1’-pyrrolidine]: Features a cyclopropane ring fused to a pyrrolidine ring.
Uniqueness
2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol is unique due to its specific combination of an isoquinoline core and a cyclopropane ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKHRQZVTTWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC3=CC=CC=C23)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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